Prerubialatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

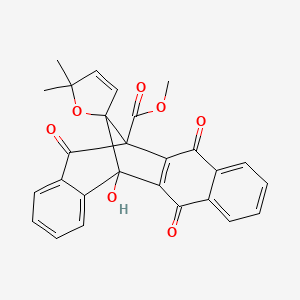

methyl 12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20O7/c1-24(2)12-13-25(34-24)26(23(31)33-3)18-19(21(29)15-9-5-4-8-14(15)20(18)28)27(25,32)17-11-7-6-10-16(17)22(26)30/h4-13,32H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYJKPDDHXDUIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2(O1)C3(C4=CC=CC=C4C(=O)C2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is the chemical structure of Prerubialatin?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prerubialatin is a complex organic molecule with a defined chemical structure. This document provides a concise summary of its chemical properties. At present, detailed public information regarding its biological activity, associated signaling pathways, and specific experimental protocols is limited. This guide presents the available structural information and outlines general methodologies that could be applied to study such a compound.

Chemical Structure and Properties

This compound is a polycyclic organic compound. Its chemical formula is C27H20O7, with a molecular weight of 456.45 g/mol [1].

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 1667718-89-9 | [1] |

| Molecular Formula | C27H20O7 | [1] |

| Molecular Weight | 456.45 | [1] |

| SMILES String | CC1(C=CC2(O1)C3(C4=CC=CC=C4C(=O)C2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C | [1] |

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific quantitative data on the biological activity of this compound. For novel compounds, initial screening often involves a battery of in vitro assays to determine potential cytotoxic, antimicrobial, or other biological effects. Should such data become available, it would be presented in a structured format to facilitate comparison.

Experimental Protocols

General Synthesis and Purification Protocol

-

Synthesis: The synthesis of complex polycyclic compounds like this compound would likely involve a multi-step organic synthesis approach. This could include reactions such as Diels-Alder cycloadditions, aldol condensations, and various oxidation/reduction steps to construct the core ring system and introduce the desired functional groups.

-

Purification: Following synthesis, purification would be critical to isolate the target compound. Standard techniques would include:

-

Chromatography: Column chromatography (using silica gel or other stationary phases) and High-Performance Liquid Chromatography (HPLC) would be employed to separate this compound from reaction byproducts and starting materials.

-

Crystallization: If the compound is a solid, crystallization from a suitable solvent system would be used to obtain a highly pure crystalline product.

-

Characterization: The structure and purity of the synthesized this compound would be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

General Biological Activity Screening Protocol

-

Cell Culture: A panel of relevant human cancer cell lines and/or microbial strains would be cultured under standard conditions.

-

Compound Treatment: Cells or microbes would be treated with a range of concentrations of this compound.

-

Viability/Growth Assay: The effect of the compound on cell viability or microbial growth would be assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for mammalian cells or broth microdilution assays for microbes.

-

Data Analysis: The concentration of this compound that inhibits 50% of cell growth (IC50) or microbial growth (MIC) would be calculated from the dose-response curves.

Signaling Pathways

There is currently no published information detailing the specific signaling pathways modulated by this compound. To elucidate the mechanism of action of a novel compound, a logical workflow would be initiated to explore its molecular targets and downstream effects.

Hypothetical Experimental Workflow for Pathway Analysis

The following diagram illustrates a general workflow that could be employed to investigate the signaling pathways affected by this compound, should it demonstrate biological activity.

Caption: General workflow for identifying and validating the signaling pathway of a novel compound.

Conclusion

While the chemical structure of this compound is known, its biological properties and mechanism of action remain to be elucidated. The information and general methodologies presented in this guide are intended to provide a foundational understanding for researchers and professionals in the field of drug development. Further investigation is required to uncover the potential therapeutic applications of this molecule.

References

In-Depth Technical Guide to Prerubialatin (CAS No. 1667718-89-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prerubialatin is a naturally occurring quinone and a known precursor to rubialatins A and B. Isolated from the roots of Rubia cordifolia, this compound is of interest to the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, and outlines detailed experimental protocols for its synthesis and for the evaluation of its potential cytotoxic and anti-inflammatory effects. While direct and extensive biological data on this compound remains limited, this guide consolidates the available information and provides a framework for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a quinone-class organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1667718-89-9 | - |

| Molecular Formula | C₂₇H₂₀O₇ | - |

| Molecular Weight | 456.45 g/mol | - |

| Physical Description | Powder | - |

| Purity | >98% | - |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | - |

| Source | Herbs of Rubia cordifolia | - |

| Storage | Store at 2-8°C for up to 24 months | - |

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of this compound are not extensively available in the public domain. However, its origin from Rubia cordifolia, a plant with a rich history in traditional medicine, and its chemical classification as a quinone suggest potential cytotoxic and anti-inflammatory properties. Quinone derivatives isolated from Rubia cordifolia have been shown to exhibit a range of biological effects, including anti-inflammatory and antimicrobial activities.

Some studies on related compounds from Rubia cordifolia suggest the involvement of key inflammatory signaling pathways. For instance, other quinones from this plant have been observed to exert anti-inflammatory effects through the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway. Furthermore, the broader family of quinones is known to induce cytotoxicity in cancer cells, often through the induction of apoptosis.

A crucial lead for future investigation is the potential of this compound and its derivatives to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a critical regulator of inflammatory responses, cell survival, and proliferation. Inhibition of the NF-κB pathway is a key target for anti-inflammatory and anti-cancer drug development. While direct evidence for this compound's effect on NF-κB is pending, its structural analogs and the general activity of Rubia cordifolia extracts point towards this as a promising avenue of research.

Proposed Signaling Pathway for Investigation

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of this compound, focusing on the inhibition of the NF-κB pathway. This is a proposed model based on the activities of related compounds and serves as a roadmap for experimental validation.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for conducting key biological assays to evaluate its activity.

Synthesis of this compound

The synthesis of this compound can be achieved through a biomimetic approach. The following protocol is adapted from established synthetic routes for related naphthoquinone dimers.

Workflow for the Synthesis of this compound:

Methodology:

A detailed experimental protocol for the synthesis of this compound would involve a multi-step process, likely starting from commercially available precursors. Based on the synthesis of related compounds, a plausible route would involve a tandem ring contraction/Michael addition/aldol reaction, followed by an oxidation step. Researchers should refer to the primary literature on the synthesis of rubialatins for specific reagents, reaction conditions, and purification methods.

Cytotoxicity Assay (MTT Assay)

To determine the cytotoxic potential of this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard and reliable method. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow for MTT Assay:

Detailed Protocol:

-

Cell Seeding: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in a complete cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

NF-κB Reporter Assay

To investigate the effect of this compound on the NF-κB signaling pathway, a luciferase reporter assay is a highly sensitive and quantitative method.

Experimental Workflow for NF-κB Reporter Assay:

Detailed Protocol:

-

Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293T) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), for 6-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in this compound-treated cells to that in stimulated, untreated cells to determine the inhibitory effect.

Conclusion and Future Directions

This compound, a quinone derived from Rubia cordifolia, represents an interesting natural product with potential for further investigation in drug discovery. While current data on its specific biological activities are limited, its chemical nature and origin suggest that it may possess valuable cytotoxic and anti-inflammatory properties. The experimental protocols outlined in this guide provide a solid foundation for researchers to systematically evaluate the therapeutic potential of this compound. Future research should focus on obtaining quantitative data on its cytotoxicity against a panel of cancer cell lines, elucidating its precise mechanism of action, particularly its effects on the NF-κB signaling pathway, and exploring its in vivo efficacy in relevant disease models. Such studies will be crucial in determining the potential of this compound as a lead compound for the development of novel therapeutics.

Unraveling the Molecular Blueprint: A Technical Guide to Elucidating the Biosynthetic Pathway of a Novel Diterpenoid

For the attention of: Researchers, scientists, and drug development professionals.

Introduction: The intricate world of plant secondary metabolites offers a vast reservoir of complex molecules with significant therapeutic potential. Among these, terpenoids represent one of the largest and most diverse classes of natural products.[1] The elucidation of their biosynthetic pathways is a critical step in understanding their biological function and for enabling their sustainable production through metabolic engineering and synthetic biology.[2][3]

While the specific biosynthetic pathway of Prerubialatin, a molecule of interest, remains to be fully characterized, this technical guide provides a comprehensive framework for the elucidation of a hypothetical novel diterpenoid pathway. The methodologies and workflows presented herein are based on established and cutting-edge techniques in the field of plant biochemistry and molecular biology, offering a roadmap for researchers embarking on the discovery of new metabolic pathways.

Hypothetical Biosynthetic Pathway of a Novel Diterpenoid

The biosynthesis of diterpenoids originates from primary metabolism, specifically from the universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1][4] In plants, these precursors are typically synthesized via the methylerythritol phosphate (MEP) pathway located in the plastids.[5] The hypothetical pathway to our target diterpenoid, which we will refer to as "Novel Diterpenoid X," is proposed to proceed as follows:

-

IPP and DMAPP Synthesis: Generated through the MEP pathway.

-

Geranylgeranyl Diphosphate (GGPP) Synthesis: A prenyltransferase, GGPP synthase (GGPPS), catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the C20 precursor, GGPP.[6]

-

Diterpene Scaffold Formation: A diterpene synthase (diTPS), a type of terpene cyclase, catalyzes the complex cyclization of the linear GGPP into a specific cyclic diterpene hydrocarbon scaffold.[7]

-

Functionalization Steps: A series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and potentially other enzymes like dehydrogenases or acyltransferases, decorate the diterpene scaffold with various functional groups (e.g., hydroxyls, ketones) to produce the final "Novel Diterpenoid X."[8]

Core Experimental Protocols for Pathway Elucidation

The elucidation of a novel biosynthetic pathway is an iterative process that integrates multi-omics approaches with functional gene characterization.[9][10]

Transcriptome and Metabolome Analysis for Candidate Gene Discovery

The initial step involves identifying candidate genes that are co-expressed with the accumulation of the target metabolite.

Methodology:

-

Plant Material Collection: Collect plant tissues known to produce "Novel Diterpenoid X" at different developmental stages or under various environmental conditions (e.g., with and without elicitor treatment) to generate variation in gene expression and metabolite levels.

-

Metabolite Profiling: Employ untargeted and targeted metabolomics using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of "Novel Diterpenoid X" and potential intermediates across the collected samples.[11]

-

Transcriptome Sequencing (RNA-Seq): Isolate total RNA from the same set of samples and perform high-throughput RNA sequencing to obtain comprehensive gene expression data.[12]

-

Co-expression Analysis: Utilize bioinformatics tools to perform a weighted gene co-expression network analysis (WGCNA). Identify modules of co-expressed genes that show a strong positive correlation with the accumulation pattern of "Novel Diterpenoid X." Within these modules, search for genes annotated as terpene synthases, cytochrome P450s, and other enzyme families known to be involved in terpenoid biosynthesis.[13] Candidate genes from these families become the primary targets for functional characterization.

Gene Cloning and Heterologous Expression

Selected candidate genes are cloned and expressed in a heterologous host to produce the enzymes for in vitro characterization.[14][15][16]

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from cDNA using PCR. Clone these sequences into suitable expression vectors for microbial (e.g., Escherichia coli) or yeast (e.g., Saccharomyces cerevisiae) expression systems. Often, codon optimization for the chosen host is performed to enhance protein expression.

-

Heterologous Expression: Transform the expression constructs into the chosen host. For E. coli, strains like BL21(DE3) are commonly used. For yeast, strains engineered to have high precursor availability can be beneficial. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

-

Protein Purification: After cell lysis, purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). Confirm the purity and size of the proteins using SDS-PAGE.

In Vitro Enzyme Assays

The function of the purified recombinant enzymes is determined through in vitro assays.

Methodology for a Candidate Diterpene Synthase (diTPS):

-

Reaction Setup: Prepare a reaction mixture containing a suitable buffer, divalent cations (typically MgCl₂), the purified diTPS enzyme, and the substrate GGPP.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Stop the reaction and extract the hydrocarbon products by adding an organic solvent (e.g., hexane or pentane).

-

Product Analysis: Analyze the organic extract by GC-MS to identify the cyclic diterpene product(s). Compare the mass spectrum and retention time of the product with known standards if available, or use NMR for structural elucidation of novel compounds.[17]

Methodology for a Candidate Cytochrome P450 (CYP450):

-

Reaction Setup: CYP450s require a redox partner, typically a cytochrome P450 reductase (CPR). The reaction mixture should contain a suitable buffer, the purified CYP450, a source of CPR (either co-expressed and purified or from microsomes), the diterpene hydrocarbon substrate (product of the diTPS reaction), and a source of reducing equivalents (NADPH).

-

Incubation: Incubate the reaction at an optimal temperature with shaking to ensure aeration.

-

Product Extraction: Extract the more polar, oxygenated products with a solvent like ethyl acetate.

-

Product Analysis: Analyze the extract by GC-MS (after derivatization, e.g., silylation, if necessary) or LC-MS to identify the hydroxylated or otherwise modified diterpenoid products.

In Vivo Pathway Reconstruction in a Heterologous Host

To confirm the entire pathway, the identified genes can be co-expressed in a heterologous host.

Methodology:

-

Construct Assembly: Create a multi-gene expression construct containing the GGPPS, the diTPS, and the identified CYP450(s). Yeast is often a good host for this as it is a eukaryote and can express membrane-bound CYP450s effectively.

-

Host Engineering: Transform the multi-gene construct into a suitable yeast strain.

-

Fermentation and Product Analysis: Culture the engineered yeast strain and analyze the culture medium and/or cell extracts for the production of "Novel Diterpenoid X" and its intermediates using LC-MS. This provides strong evidence for the function of the reconstituted pathway.[18]

Quantitative Data Presentation

During enzyme characterization, it is crucial to determine the kinetic parameters of the key enzymes. This data should be presented in a clear and structured format.

Table 1: Illustrative Kinetic Parameters of Biosynthetic Enzymes for "Novel Diterpenoid X"

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |

| GGPPS | IPP | 15.2 ± 1.8 | 0.5 ± 0.04 | 3.3 x 10⁴ |

| DMAPP | 8.7 ± 1.1 | - | - | |

| diTPS-X | GGPP | 2.5 ± 0.3 | 0.12 ± 0.01 | 4.8 x 10⁴ |

| CYP450-1 | Diterpene Scaffold | 5.8 ± 0.7 | 0.08 ± 0.005 | 1.4 x 10⁴ |

| CYP450-2 | Hydroxylated Intermediate | 11.4 ± 1.5 | 0.05 ± 0.003 | 4.4 x 10³ |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental values for a specific pathway.

Visualizing Workflows and Pathways

Diagrams are essential for representing complex biological processes and experimental designs.

Caption: Experimental workflow for the elucidation of a novel diterpenoid biosynthetic pathway.

Caption: Hypothetical biosynthetic pathway for "Novel Diterpenoid X".

Conclusion

The elucidation of a novel biosynthetic pathway, such as that for this compound, is a multifaceted endeavor that relies on the integration of metabolomics, transcriptomics, and rigorous biochemical characterization. The workflow and protocols outlined in this guide provide a robust framework for identifying and functionally validating the enzymes responsible for the synthesis of complex plant-derived molecules. Successful pathway reconstruction not only deepens our fundamental understanding of plant metabolism but also paves the way for the biotechnological production of valuable compounds for the pharmaceutical and other industries.

References

- 1. media.neliti.com [media.neliti.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Secondary Plant Metabolites: Pathways, Functions, and Research Methods - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. iomcworld.com [iomcworld.com]

- 9. research.wur.nl [research.wur.nl]

- 10. Integrative omics approaches for biosynthetic pathway discovery in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Review of Transcriptomics and Metabolomics in Plant Quality and Environmental Response: From Bibliometric Analysis to Science Mapping and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Progress in Transcriptomics and Metabolomics in Plant Responses to Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. From data to discovery: leveraging big data in plant natural products biosynthesis research - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New tools for reconstruction and heterologous expression of natural product biosynthetic gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Genetic platforms for heterologous expression of microbial natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Heterologous expression - Wikipedia [en.wikipedia.org]

- 17. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Reconstruction of Secondary Metabolic Pathway to Synthesize Novel Metabolite in Saccharopolyspora erythraea [frontiersin.org]

In Silico Prediction of Bioactivity for Novel Compounds: A Technical Guide

An In-Depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive in silico workflow for the prediction of bioactivity for a novel compound, herein hypothetically named Prerubialatin. The methodologies and data presented are illustrative of a typical computational drug discovery process, providing a framework for the initial assessment of a compound's therapeutic potential.

Introduction to In Silico Bioactivity Prediction

The initial stages of drug discovery involve the screening of numerous compounds to identify promising leads with desired therapeutic effects and minimal side effects. In silico methods, utilizing computational simulations and machine learning, have become indispensable for accelerating this process by predicting the biological activity and pharmacokinetic properties of chemical compounds before their synthesis and in vitro testing.[1] This approach significantly reduces the time and cost associated with drug development.[2][3] The primary goals of an in silico assessment are to evaluate a compound's interaction with biological targets, predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and elucidate its potential mechanism of action.

A General Workflow for In Silico Bioactivity Prediction

The computational analysis of a novel compound like this compound follows a structured workflow. This process begins with defining the compound's structure and progresses through various predictive models to assess its potential as a drug candidate.

References

- 1. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preliminary ADMET Prediction - Creative Biolabs [creative-biolabs.com]

- 3. In silico prediction of chemical mechanism of action via an improved network‐based inference method - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Therapeutic Potential of Rubiadin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents from natural sources has led to the investigation of numerous plant genera with rich histories in traditional medicine. One such genus is Rubia, belonging to the Rubiaceae family, which is known to produce a diverse array of bioactive secondary metabolites. While the compound "Prerubialatin" as initially queried appears to be novel or not yet described in scientific literature, the Rubia genus, particularly Rubia cordifolia, is a well-documented source of therapeutically active compounds. This technical guide will focus on Rubiadin , a prominent and well-researched anthraquinone from Rubia cordifolia, as a representative molecule to explore the therapeutic potential inherent in this chemical class. Rubiadin has garnered significant scientific interest for its wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective effects.[1][2][3][4][5] This document will provide a comprehensive overview of the quantitative data supporting its therapeutic efficacy, detailed experimental protocols for its study, and visualizations of its known signaling pathways.

Quantitative Data on the Therapeutic Efficacy of Rubiadin

The therapeutic potential of Rubiadin has been quantified in numerous preclinical studies. Its cytotoxic effects against various cancer cell lines and its anti-inflammatory properties are particularly well-documented.

Anticancer Activity

Rubiadin has demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HepG2 | Liver Carcinoma | 3.6 µM, 4.4 µM, 4.8 µM | [3][6] |

| CEM-SS | T-lymphoblastic leukemia | 3 µg/mL | [3] |

| MCF-7 | Breast Carcinoma | 10 µg/mL | [3] |

| HeLa | Cervical Carcinoma | >30 µg/mL | [3] |

| NCI-H187 | Small Cell Lung Cancer | 14.2 µg/mL | [3] |

| HeLa | Cervical Carcinoma | 56.63 ± 0.025 µg/ml | [7] |

| SW480 | Colon Cancer | Photosensitizing ability at low concentrations | [3] |

| MCF-7c3 | Breast Cancer | Significant photocytotoxicity in a concentration-dependent manner | [2][3] |

Anti-inflammatory and Antioxidant Activity

Rubiadin exhibits potent anti-inflammatory and antioxidant properties. It has been shown to inhibit the production of pro-inflammatory mediators and reduce oxidative stress.

| Assay | Model | Effect | Reference |

| Inhibition of pro-inflammatory cytokines | Aβ1–42-induced N2a cells | Decreased expression of IL-1β, IL-6, and TNF-α | [1] |

| Increase of anti-inflammatory cytokines | Aβ1–42-induced N2a cells | Increased release of IL-4 | [1] |

| Lipid peroxidation inhibition | In vitro (FeSO4 and t-BHP induced) | Dose-dependent inhibition | [8] |

| Paw edema reduction | Carrageenan-induced rat model | Significant reduction in TNF-α and paw edema at 0.5 mg/kg | [9] |

Mechanism of Action and Signaling Pathways

Rubiadin exerts its therapeutic effects through the modulation of several key signaling pathways involved in cell survival, proliferation, and inflammation.

Induction of Apoptosis in Cancer Cells

One of the primary anticancer mechanisms of Rubiadin is the induction of apoptosis. This process is often mediated by DNA damage, cell cycle arrest, and the activation of apoptotic signaling cascades.[10][11] Biochemical analyses have confirmed the involvement of caspase-3 activation and PARP cleavage in Rubiadin-induced apoptosis in human cancer cells.[3][11]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation and cell survival, and its dysregulation is often implicated in cancer and inflammatory diseases. Rubiadin has been shown to inhibit the NF-κB signaling pathway.[1][2][3] In preclinical models of Alzheimer's disease, Rubiadin inhibited the activation of IKK, IκB, and NF-κB, and suppressed the nuclear translocation of NF-κB.[1] This inhibition of the NF-κB pathway contributes to its anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines.[1]

Modulation of the BMP6/SMAD1/5/9-Signaling Pathway

Recent studies have also implicated Rubiadin in the regulation of iron metabolism through the BMP6/SMAD1/5/9-signaling pathway. Rubiadin was found to upregulate hepcidin expression by promoting the phosphorylation of SMAD1/5/9, suggesting a potential therapeutic role in iron-overload-related diseases.[10][12]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the therapeutic potential of compounds like Rubiadin.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14]

Materials:

-

96-well microplates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Rubiadin stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Rubiadin in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the Rubiadin dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be gently agitated on a shaker for 5-15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the log of the Rubiadin concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Protein Expression

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract. It is commonly used to assess the effect of a compound on the expression levels of proteins involved in signaling pathways.[15][16][17]

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels

-

Electrophoresis apparatus and running buffer

-

Transfer apparatus and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the proteins of interest (e.g., p-IKK, p-IκB, NF-κB, β-actin)

-

HRP-conjugated secondary antibodies

-

Tris-buffered saline with Tween 20 (TBST)

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., CCD camera or X-ray film)

Procedure:

-

Protein Extraction and Quantification: Lyse the treated and untreated cells with ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins. Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Load the samples into the wells of an SDS-PAGE gel, along with a molecular weight marker. Run the gel to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing and Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. A loading control, such as β-actin or GAPDH, should be used to normalize the data.

Conclusion and Future Directions

Rubiadin, a key bioactive compound from Rubia cordifolia, demonstrates significant therapeutic potential, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis in cancer cells and modulate critical signaling pathways such as NF-κB highlights its promise as a lead compound for drug development. The quantitative data from preclinical studies provide a strong foundation for its further investigation.

Future research should focus on several key areas. In vivo studies are necessary to validate the in vitro findings and to assess the pharmacokinetics and safety profile of Rubiadin. Further mechanistic studies could uncover additional signaling pathways modulated by Rubiadin, potentially revealing novel therapeutic targets. The development of more potent and selective analogs of Rubiadin through medicinal chemistry approaches could also enhance its therapeutic index. Finally, clinical trials will be essential to ultimately determine the efficacy and safety of Rubiadin in human patients. The comprehensive data presented in this guide underscore the importance of continued research into Rubiadin and other natural products from the Rubia genus as a valuable source of new medicines.

References

- 1. imrpress.com [imrpress.com]

- 2. dovepress.com [dovepress.com]

- 3. Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.monash.edu [research.monash.edu]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. mjpms.in [mjpms.in]

- 8. Rubiadin, a new antioxidant from Rubia cordifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. blog.championsoncology.com [blog.championsoncology.com]

Methodological & Application

Application Notes and Protocols for Prerubialatin Synthesis and Purification

These application notes provide a detailed protocol for the biomimetic synthesis and purification of Prerubialatin, a precursor to the bioactive compounds Rubialatin A and B. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.

Introduction

This compound is a naturally occurring naphthohydroquinone dimer that serves as a key intermediate in the biomimetic synthesis of Rubialatin A and B.[1][2][3] Initially identified during synthetic efforts, this compound was subsequently confirmed as an authentic, albeit previously overlooked, natural product.[3] Its unique molecular architecture makes it an important target for organic synthesis and a subject of interest for biological activity studies. This protocol outlines the chemical synthesis and purification of this compound.

Data Presentation

Table 1: Summary of Synthesis and Purification of this compound

| Parameter | Value | Reference |

| Starting Material | Mollugin | [1][3] |

| Key Reaction | Tandem ring contraction/Michael addition/aldol reaction followed by oxidation | [1][3] |

| Overall Yield | Not explicitly stated for this compound alone, but is a key intermediate in a multi-step synthesis. | |

| Purity | High purity achievable through described purification methods. | |

| Molecular Formula | C₂₇H₂₀O₇ | |

| Molecular Weight | 456.44 g/mol | |

| CAS Number | 1667718-89-9 |

Experimental Protocols

The synthesis of this compound is achieved through a biomimetic approach starting from Mollugin. The key transformation involves a tandem ring contraction/Michael addition/aldol reaction followed by oxidation.

Materials and Reagents:

-

Mollugin

-

Cerium (IV) ammonium nitrate (CAN)

-

Acetonitrile (CH₃CN)

-

Water (H₂O)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Synthesis of this compound from Mollugin:

-

Oxidative Dearomatization of Mollugin:

-

Dissolve Mollugin in a mixture of acetonitrile and water.

-

Add cerium (IV) ammonium nitrate (CAN) to the solution to initiate the oxidative dearomatization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction will yield an intermediate product (compound 8 in the referenced literature).[3]

-

-

Tandem Ring Contraction/Michael Addition/Aldol Reaction and Oxidation:

-

The intermediate from the previous step undergoes a spontaneous tandem reaction upon purification by silica gel chromatography.[3]

-

This process can be expedited by subjecting the intermediate to basic conditions.[3]

-

The reaction cascade involves a ring contraction, followed by a Michael addition and an aldol reaction.

-

Subsequent autoxidation leads to the formation of this compound.

-

Purification of this compound:

-

Chromatographic Separation:

-

The crude reaction mixture containing this compound is purified by silica gel column chromatography.

-

The specific eluent system should be optimized based on TLC analysis to achieve optimal separation.

-

-

Characterization:

-

The structure and purity of the isolated this compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Mandatory Visualization

Diagram 1: Biomimetic Synthesis of this compound

Caption: Biomimetic synthesis pathway of this compound from Mollugin.

Diagram 2: Logical Relationship of this compound to Rubialatins

Caption: this compound as a common precursor for Rubialatins A and B.

Note on Biological Activity:

While the biological profiles of the downstream products, Rubialatins A and B, are noted as "promising," specific biological activity data and signaling pathway information for this compound itself are not detailed in the currently available literature.[3] Further research is required to elucidate the specific pharmacological effects of this compound. The bioactivities of other compounds from the Rubia genus, which are rich in quinone derivatives, have been reviewed and include a wide range of effects. However, these cannot be directly attributed to this compound without specific experimental evidence.

References

Application Note: Analytical Methods for the Quantification of Plant-Derived Secondary Metabolites, with a Focus on Flavonoids

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the quantitative analysis of plant-derived secondary metabolites, with a specific focus on flavonoids, a class of compounds to which a novel analyte like "Prerubialatin" may belong. The methodologies described herein are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. While specific methods for "this compound" are not currently established in the public domain, these protocols offer a robust framework for developing and validating quantitative assays for this and other similar compounds.

Introduction

The quantification of bioactive compounds from natural sources is a critical step in drug discovery, quality control of herbal products, and phytochemical research. Flavonoids are a diverse group of polyphenolic compounds widely distributed in the plant kingdom, known for their antioxidant, anti-inflammatory, and other pharmacological properties. Accurate and precise quantification of these compounds is essential for understanding their therapeutic potential and ensuring product consistency. This application note details validated methods for the extraction and quantification of flavonoids from plant matrices, which can be adapted for novel compounds like this compound.

Sample Preparation: Extraction of Flavonoids from Plant Material

Effective extraction is crucial for the accurate quantification of the target analyte. The choice of extraction method and solvent depends on the polarity of the target compounds and the nature of the plant matrix.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This method is suitable for the efficient extraction of flavonoids from dried plant material.

-

Sample Preparation: Air-dry or freeze-dry fresh plant material to remove moisture. Grind the dried material into a fine powder.[1]

-

Extraction:

-

Filtration and Concentration:

-

Reconstitution: Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or mobile phase) for subsequent analysis.[1]

Caption: Workflow for the quantification of individual flavonoids using HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for quantifying trace levels of flavonoids in complex matrices. [5][6][7] Protocol 4: LC-MS/MS Method for Flavonoid Quantification

-

LC-MS/MS System:

-

LC System: UPLC or HPLC system.

-

Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Column: C18 column (e.g., Gemini C18). [7] * Mobile Phase:

-

-

Method Development:

-

Optimize MS parameters (e.g., ion spray voltage, temperature, collision energy) for each target flavonoid by infusing standard solutions.

-

Determine the precursor ion and the most abundant product ions for each analyte to establish MRM transitions.

-

-

Sample Preparation and Analysis:

-

For plasma samples, protein precipitation with acetonitrile is a common preparation step. [5] * Prepare calibration standards and quality control samples.

-

Analyze the samples using the developed LC-MS/MS method.

-

-

Quantification:

-

Quantify the analytes using the peak area ratios of the analyte to an internal standard.

-

Table 3: Example LC-MS/MS Method Parameters for Flavonoid Glycosides

| Parameter | Method Details [5] |

| LC System | Liquid Chromatography |

| MS System | Tandem Mass Spectrometry |

| Column | 25 cm C18 column |

| Mobile Phase | Gradient of acetonitrile and 0.1% aqueous formic acid |

| Ionization Mode | ESI Negative |

| MS/MS Mode | Selected Reaction Monitoring (SRM) |

| MRM Transitions (m/z) | Isoorientin: 447.2 → 327.0, Orientin: 447.2 → 327.0, Vitexin: 431.1 → 311.1 |

| Linearity (r²) | > 0.9908 |

| Precision (RSD, %) | < 14.2% |

| Accuracy (RE, %) | -11.9% to 12.0% |

Method Validation

All quantitative methods should be validated according to ICH guidelines to ensure they are reliable and reproducible. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a comprehensive overview of analytical methods for the quantification of flavonoids in plant-derived materials. While specific protocols for "this compound" are not yet available, the detailed methodologies for UV-Vis spectrophotometry, HPLC-DAD, and LC-MS/MS presented here serve as a valuable starting point for developing a robust and validated quantitative assay for this and other novel plant secondary metabolites. The choice of method will depend on the specific research goals, the required sensitivity and selectivity, and the available instrumentation. Proper method development and validation are paramount to ensure the generation of accurate and reliable data for research and drug development purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. phcogres.com [phcogres.com]

- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

Application Note: A Cell-Based Assay for Determining the Cytotoxic and Pro-Apoptotic Activity of Prerubialatin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Natural products are a vital source for the discovery of new therapeutic agents. Prerubialatin is a novel prenylated flavonoid recently isolated, and its biological activities are under investigation. Prenylated flavonoids have been reported to exhibit various biological activities, including antimicrobial and tumor-specific cytotoxic effects.[1] This application note provides a detailed protocol for a comprehensive cell-based assay to determine the cytotoxic and pro-apoptotic activity of this compound on cancer cell lines.

Cell-based assays are crucial in the early stages of drug discovery as they provide invaluable, biologically relevant data on a compound's mechanism of action, cytotoxicity, and potential off-target effects.[2][3] The described workflow employs a series of well-established assays to build a comprehensive profile of this compound's anti-cancer potential. The protocol first assesses general cytotoxicity using the MTT assay to determine the compound's effective concentration range.[4][2] Subsequently, it delves into the mechanism of cell death by quantifying apoptosis through Annexin V/Propidium Iodide (PI) staining and measuring the activity of key executioner caspases.[5][6]

Experimental and Data Analysis Workflow

The overall workflow for assessing the activity of this compound is a multi-stage process that begins with cell preparation and treatment, followed by parallel assays for cytotoxicity and apoptosis, and concludes with data analysis and interpretation.

References

- 1. Prenylated Flavonoids with Potential Antimicrobial Activity: Synthesis, Biological Activity, and In Silico Study [mdpi.com]

- 2. Cell-Based Assays [sigmaaldrich.com]

- 3. bioivt.com [bioivt.com]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

Prerubialatin: Application Notes and Protocols for In Vitro Cancer Models

Initial searches for "Prerubialatin" and its use in in vitro cancer models did not yield specific results. This suggests that "this compound" may be a novel, recently discovered, or less-studied compound, or a potential misspelling of another agent. The following application notes and protocols are therefore based on general principles for evaluating a novel compound with putative anti-cancer properties in vitro. Researchers should adapt these guidelines based on the known chemical properties and hypothesized mechanism of action of this compound once that information becomes available.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a novel investigational compound, herein referred to as "this compound," in various in vitro cancer models. The protocols outlined below are designed to assess the anti-cancer efficacy of this compound, elucidate its mechanism of action, and identify potential cancer types that may be sensitive to its effects. The successful application of these methods will provide critical preclinical data to support further development of this compound as a potential therapeutic agent.

Data Presentation

To facilitate clear comparison and interpretation of experimental results, all quantitative data should be summarized in structured tables.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |

| MCF-7 | Breast Cancer | Data | Data |

| MDA-MB-231 | Breast Cancer | Data | Data |

| A549 | Lung Cancer | Data | Data |

| HCT116 | Colon Cancer | Data | Data |

| Panc-1 | Pancreatic Cancer | Data | Data |

Table 2: Effect of this compound on Apoptosis in Cancer Cells

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| Cell Line X | Control (Vehicle) | Data |

| This compound (IC50) | Data | |

| This compound (2 x IC50) | Data | |

| Cell Line Y | Control (Vehicle) | Data |

| This compound (IC50) | Data | |

| This compound (2 x IC50) | Data |

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

| Cell Line | Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Cell Line X | Control (Vehicle) | Data | Data | Data |

| This compound (IC50) | Data | Data | Data | |

| Cell Line Y | Control (Vehicle) | Data | Data | Data |

| This compound (IC50) | Data | Data | Data |

Experimental Protocols

Cell Viability and Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue, CellTiter-Glo)

-

Plate reader

Protocol:

-

Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%.

-

Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubate the plates for 48 and 72 hours at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time, and then measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 values by plotting the percentage of cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis by this compound.

Materials:

-

Cancer cells

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound at concentrations corresponding to the IC50 and 2x IC50 values for 24 or 48 hours. Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

-

Cancer cells

-

6-well cell culture plates

-

This compound

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution containing RNase A

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualization of Workflows and Pathways

To provide a clear visual representation of the experimental processes and potential signaling pathways affected by this compound, the following diagrams have been generated using the DOT language.

Application Notes and Protocols for Prerubialatin Antimicrobial Activity Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prerubialatin is a novel investigational compound with potential antimicrobial properties. This document provides detailed application notes and standardized protocols for testing the antimicrobial activity of this compound against a variety of microbial pathogens. The following protocols are based on established methods for antimicrobial susceptibility testing (AST) and are intended to ensure reproducible and comparable results across different laboratory settings.[1][2][3][4]

The emergence of antimicrobial resistance necessitates the discovery and development of new therapeutic agents.[2][5] Robust and standardized in vitro testing is a critical first step in the evaluation of novel compounds like this compound. These protocols will guide researchers in determining the minimum inhibitory concentration (MIC) and susceptibility of various microorganisms to this compound.

Potential Mechanism of Action

While the precise mechanism of action for this compound is under investigation, it is hypothesized to function by disrupting microbial cell membrane integrity or by inhibiting essential intracellular processes such as protein or DNA synthesis.[6][7][8] Many antimicrobial agents exert their effects through mechanisms like oxidation, halogenation, or protein precipitation, leading to altered protein function and eventual cell death.[6] Antimicrobial peptides (AMPs), for instance, can form pores in the bacterial membrane, leading to leakage of cellular contents.[9]

Hypothetical Signaling Pathway for this compound Activity

Caption: Hypothetical mechanism of this compound action.

Quantitative Data Summary

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial and fungal pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[10][11]

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 16 |

| Escherichia coli | ATCC 25922 | 32 |

| Pseudomonas aeruginosa | ATCC 27853 | 64 |

| Enterococcus faecalis | ATCC 29212 | 8 |

| Candida albicans | ATCC 90028 | 128 |

| Klebsiella pneumoniae | ATCC 13883 | 32 |

| Streptococcus pneumoniae | ATCC 49619 | 4 |

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.[11]

Materials:

-

This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Microbial cultures grown to logarithmic phase

-

Spectrophotometer

-

Sterile pipette tips and multichannel pipettor

-

Incubator

Procedure:

-

Prepare this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate.

-

The final volume in each well should be 50 µL, with concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.

-

-

Prepare Microbial Inoculum:

-

Inoculate a fresh broth culture and incubate until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

-

Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Inoculation:

-

Add 50 µL of the diluted microbial suspension to each well containing the this compound dilutions, bringing the total volume to 100 µL.

-

Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a microplate reader.[11]

-

Experimental Workflow for Broth Microdilution

Caption: Broth microdilution workflow for MIC determination.

Disk Diffusion Assay

The disk diffusion assay is a qualitative method to assess the susceptibility of a microbial isolate to an antimicrobial agent.[3]

Materials:

-

This compound-impregnated paper disks (prepare by applying a known amount of this compound solution to sterile blank paper disks and allowing them to dry)

-

Mueller-Hinton Agar (MHA) plates

-

Microbial cultures grown to logarithmic phase and standardized to 0.5 McFarland

-

Sterile cotton swabs

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Prepare Inoculum:

-

Dip a sterile cotton swab into the standardized microbial suspension and remove excess liquid by pressing the swab against the inside of the tube.

-

-

Inoculate Plate:

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

-

-

Apply Disks:

-

Using sterile forceps, place the this compound-impregnated disks onto the surface of the inoculated agar plate.

-

Gently press the disks to ensure complete contact with the agar.

-

Include a positive control disk (e.g., a standard antibiotic) and a negative control disk (a disk with the solvent used to dissolve this compound).

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where no microbial growth is visible) in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to this compound.

-

Conclusion

These application notes provide a framework for the initial in vitro evaluation of the antimicrobial properties of this compound. Adherence to these standardized protocols will facilitate the generation of reliable and comparable data, which is essential for the further development of this compound as a potential therapeutic agent. For more advanced studies, techniques such as time-kill kinetics, bioautography, and flow cytometry can provide deeper insights into the antimicrobial effects of this novel compound.[1][2]

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. woah.org [woah.org]

- 4. routledge.com [routledge.com]

- 5. Thanatin: A Promising Antimicrobial Peptide Targeting the Achilles' Heel of Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. The Antimicrobial and Antiviral Applications of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The Role and Progress of Antimicrobial Peptides in Managing Oral Biofilms: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labcorp.com [labcorp.com]

- 11. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Prerubialatin Administration in Animal Models

Disclaimer: Publicly available scientific literature and databases do not currently contain specific information regarding "Prerubialatin." The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals. This document is based on established best practices for preclinical animal studies and should be adapted with specific experimental data for this compound.

Introduction

These application notes provide a framework for the in vivo administration and evaluation of this compound in various animal models. The protocols outlined below are intended to guide researchers in designing and executing robust preclinical studies to assess the pharmacokinetic profile, efficacy, and mechanism of action of this compound. Adherence to institutional and national guidelines for the ethical care and use of laboratory animals is mandatory for all described procedures.[1][2][3]

Quantitative Data Summary

Effective data presentation is crucial for the interpretation and comparison of results. The following tables are templates for summarizing quantitative data obtained from this compound administration studies.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Intravenous (IV) | 1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | 100 |

| Oral (PO) | 10 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Intraperitoneal (IP) | 5 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

| Subcutaneous (SC) | 5 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

This table should be populated with mean ± standard deviation values from pharmacokinetic studies. Cmax (Maximum concentration), Tmax (Time to maximum concentration), AUC (Area under the curve), and t½ (half-life) are critical parameters.[4][5][6]

Table 2: Tissue Distribution of this compound in C57BL/6 Mice (24h post-administration)

| Tissue | Concentration (ng/g) |

| Brain | [Insert Data] |

| Heart | [Insert Data] |

| Liver | [Insert Data] |

| Kidneys | [Insert Data] |

| Lungs | [Insert Data] |

| Spleen | [Insert Data] |

This table should summarize the concentration of this compound in various tissues to understand its distribution and potential target organs.[6][7]

Table 3: Efficacy of this compound in a [Specify Animal Model] of [Specify Disease]

| Treatment Group | Dose (mg/kg) | N | Primary Outcome Measure [Specify Units] | Secondary Outcome Measure [Specify Units] |

| Vehicle Control | - | [e.g., 10] | [Insert Data] | [Insert Data] |

| This compound | [e.g., 1] | [e.g., 10] | [Insert Data] | [Insert Data] |

| This compound | [e.g., 5] | [e.g., 10] | [Insert Data] | [Insert Data] |

| This compound | [e.g., 10] | [e.g., 10] | [Insert Data] | [Insert Data] |

| Positive Control | [Specify] | [e.g., 10] | [Insert Data] | [Insert Data] |

This table should be used to present the primary and secondary efficacy endpoints of the study. Clearly define the outcome measures and include the number of animals per group (N).[8]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound administration. These protocols should be adapted based on the specific research question and animal model.

Animal Models

The choice of animal model is critical and should be justified based on its ability to mimic the human condition of interest.[9][10] Commonly used rodent models include:

-

Mice: C57BL/6, BALB/c, Nude (for xenografts)

-

Rats: Sprague-Dawley, Wistar

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[3]

Preparation of Dosing Solutions

The formulation of this compound for in vivo administration is a critical step to ensure accurate and consistent dosing.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, PBS, 5% DMSO in corn oil)

-

Sterile vials

-

Vortex mixer

-

Sonicator (if required)

Protocol:

-

Determine the appropriate vehicle for this compound based on its solubility and the intended route of administration.[11]

-

Weigh the required amount of this compound.

-

In a sterile vial, add the vehicle to the this compound powder to achieve the desired final concentration.

-

Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator to aid dissolution.

-

Visually inspect the solution for any undissolved particles.

-

Prepare fresh dosing solutions on the day of administration unless stability data indicates otherwise.

Administration Routes

The choice of administration route depends on the experimental goals and the pharmacokinetic properties of this compound.[4][11]

3.3.1. Oral Gavage (PO)

-

Gently restrain the animal.

-

Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth of the gavage needle.

-

Attach a syringe containing the this compound solution to a ball-tipped gavage needle.

-

Insert the gavage needle into the esophagus and gently advance it to the predetermined depth.

-

Slowly administer the solution.

-

Carefully remove the gavage needle and monitor the animal for any signs of distress.

3.3.2. Intravenous Injection (IV)

-

Place the animal in a restraint device that allows access to the tail vein.

-

Warm the tail with a heat lamp or warm water to dilate the vein.

-

Swab the tail with 70% ethanol.

-

Insert a 27-30 gauge needle attached to a syringe with the this compound solution into the lateral tail vein.

-

Slowly inject the solution.

-

Withdraw the needle and apply gentle pressure to the injection site.

3.3.3. Intraperitoneal Injection (IP)

-

Firmly restrain the animal, exposing the abdomen.

-

Tilt the animal slightly head-down.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.

-

Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.

-

Inject the this compound solution.

-

Withdraw the needle and return the animal to its cage.

Pharmacokinetic Study Protocol

-

Acclimate animals for at least one week before the study.

-

Fast animals overnight (with access to water) before dosing.

-

Administer this compound via the chosen route.

-

Collect blood samples (e.g., via tail vein, saphenous vein, or terminal cardiac puncture) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood samples to obtain plasma or serum and store at -80°C until analysis.

-

Analyze the concentration of this compound in the samples using a validated analytical method (e.g., LC-MS/MS).

-

Calculate pharmacokinetic parameters using appropriate software.[4][6]

Visualization of Pathways and Workflows

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on common cancer-related pathways.[12][13] This example assumes this compound inhibits the TNFα signaling pathway.

References

- 1. Preregistration of animal research protocols: development and 3-year overview of preclinicaltrials.eu - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protocol-Development Strategies - Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. In Vivo Pharmacokinetics | Jubilant Biosys [jubilantbiosys.com]

- 5. In Vivo Pharmacokinetics of Puerarin via Different Drug Administration Routes Based on Middle Cerebral Artery Occlusion Model | springermedicine.com [springermedicine.com]

- 6. Pre-Clinical Pharmacokinetics, Tissue Distribution and Physicochemical Studies of CLBQ14, a Novel Methionine Aminopeptidase Inhibitor for the Treatment of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Tissue Distribution Kinetics of Puerarin in Rats Using Indirect Competitive ELISA [ouci.dntb.gov.ua]